molecular formula C16H42NO6PSi3 B13820593 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate CAS No. 32046-30-3

2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate

Cat. No.: B13820593
CAS No.: 32046-30-3
M. Wt: 459.7 g/mol
InChI Key: FKHYFWRXDXRBHI-UHFFFAOYSA-N
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Description

This compound is a silylated organophosphate ester characterized by multiple trimethylsilyl (TMS) groups and a dimethylaminoethyl phosphate moiety. Its structure combines hydrophobic TMS groups, which enhance hydrolytic stability and lipid solubility, with a polar dimethylamino group that may confer cationic properties under physiological conditions.

Properties

CAS No.

32046-30-3

Molecular Formula

C16H42NO6PSi3

Molecular Weight

459.7 g/mol

IUPAC Name

2,3-bis(trimethylsilyloxy)propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate

InChI

InChI=1S/C16H42NO6PSi3/c1-17(2)12-13-19-24(18,23-27(9,10)11)20-14-16(22-26(6,7)8)15-21-25(3,4)5/h16H,12-15H2,1-11H3

InChI Key

FKHYFWRXDXRBHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOP(=O)(OCC(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate typically involves the reaction of glycerol derivatives with trimethylsilyl chloride in the presence of a base. The reaction proceeds through the formation of intermediate silyl ethers, which are then phosphorylated using a suitable phosphorus reagent such as phosphorus oxychloride or phosphorus pentachloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and phosphates.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphate metabolism.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphate ester linkage is hydrolyzed by phosphatases, releasing the active components that interact with specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight Functional Groups logP (Estimated) Key Applications
Target Compound* C₁₄H₃₇NO₆PSi₃ ~640† TMS, dimethylaminoethyl phosphate ~10‡ Bioactive agents, flame retardants
2,3-Bis[(TMS)oxy]propyl bis(TMS) phosphate C₁₅H₄₁O₆PSi₄ 460.805 TMS phosphate N/A Industrial synthesis
Trimethylphenyl phosphate (TMPP) C₂₁H₂₁O₄P 368.36 Phenyl, methyl phosphate ~4.5 Flame retardant, plasticizer
2,3-Bis(TMS)oxypropyl docosanoate C₃₆H₇₂O₅Si₂ 677.93 TMS, ester 10.423 Hydrophobic surfactants

*Exact data for the target compound is extrapolated from analogs.
†Calculated based on molecular formula.
‡Estimated using Crippen’s method for analogous silylated esters .

Key Observations :

  • Stability: TMS groups confer resistance to hydrolysis compared to non-silylated analogs, as seen in bis(TMS) phosphate derivatives .
  • Cationic Potential: The dimethylamino group may enable pH-dependent charge modulation, unlike purely hydrophobic analogs like 2,3-bis(TMS)oxypropyl docosanoate .

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